4-chloro-N,N-dimethylquinolin-7-amine
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Overview
Description
4-chloro-N,N-dimethylquinolin-7-amine is a chemical compound with the molecular formula C₁₁H₁₁ClN₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylquinolin-7-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the reaction of 4-chloroquinoline with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylquinolin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Amination: The amine group can participate in further amination reactions, forming more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-N,N-dimethylquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimalarial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylquinolin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4-chloroquinoline: A precursor in the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.
N,N-dimethylquinolin-7-amine: A related compound without the chlorine substitution.
Chloroquine: A well-known antimalarial drug that shares structural similarities with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-N,N-dimethylquinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILXKGPRQLNLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC=CC(=C2C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318798 |
Source
|
Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178984-46-8 |
Source
|
Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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